![molecular formula C22H25N5O2S B2702825 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide CAS No. 1189882-78-7](/img/structure/B2702825.png)
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide
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Description
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Tris[1,2,4]triazolo[1,3,5]triazine (TTT) derivatives, including the mentioned compound, have been explored as electron acceptors in organic light-emitting diodes (OLEDs). These materials exhibit thermally activated delayed fluorescence (TADF) properties, making them promising for energy-efficient displays and lighting systems .
- The compound’s structural features may be relevant in the context of cancer research. For instance, related [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Investigating the potential of this compound in inhibiting specific pathways or targets could be worthwhile .
Organic Electronics and Optoelectronics
Cancer Research
properties
IUPAC Name |
3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-3-12-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15(2)16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWQEQBSWHCGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide |
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